2-Amino-3-[2-bromo-6-(trifluoromethyl)pyridin-4-yl]propanoicacid,trifluoroaceticacid
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Overview
Description
2-amino-3-[2-bromo-6-(trifluoromethyl)pyridin-4-yl]propanoic acid; trifluoroacetic acid is a complex organic compound that features a pyridine ring substituted with bromine and trifluoromethyl groups. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-[2-bromo-6-(trifluoromethyl)pyridin-4-yl]propanoic acid typically involves multi-step organic synthesisThe amino acid moiety is then introduced through a series of reactions involving protection and deprotection steps to ensure the correct functional groups are present at each stage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to improve yield and efficiency. The use of catalysts and optimized reaction conditions can also enhance the production process .
Chemical Reactions Analysis
Types of Reactions
2-amino-3-[2-bromo-6-(trifluoromethyl)pyridin-4-yl]propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the trifluoromethyl group plays a crucial role.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
2-amino-3-[2-bromo-6-(trifluoromethyl)pyridin-4-yl]propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: The compound can be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2-amino-3-[2-bromo-6-(trifluoromethyl)pyridin-4-yl]propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the amino acid moiety can facilitate interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-3-[2-chloro-6-(trifluoromethyl)pyridin-4-yl]propanoic acid
- 2-amino-3-[2-fluoro-6-(trifluoromethyl)pyridin-4-yl]propanoic acid
- 2-amino-3-[2-iodo-6-(trifluoromethyl)pyridin-4-yl]propanoic acid
Uniqueness
The presence of the bromine atom in 2-amino-3-[2-bromo-6-(trifluoromethyl)pyridin-4-yl]propanoic acid distinguishes it from its analogs, affecting its reactivity and interactions with other molecules. The trifluoromethyl group also imparts unique electronic properties, enhancing its stability and binding affinity in various applications .
Properties
Molecular Formula |
C11H9BrF6N2O4 |
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Molecular Weight |
427.09 g/mol |
IUPAC Name |
2-amino-3-[2-bromo-6-(trifluoromethyl)pyridin-4-yl]propanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H8BrF3N2O2.C2HF3O2/c10-7-3-4(1-5(14)8(16)17)2-6(15-7)9(11,12)13;3-2(4,5)1(6)7/h2-3,5H,1,14H2,(H,16,17);(H,6,7) |
InChI Key |
UTYVQGGGUNVMDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)Br)CC(C(=O)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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